molecular formula C12H13ClN4 B4763139 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine

6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine

Cat. No. B4763139
M. Wt: 248.71 g/mol
InChI Key: VKOPIEILPKNJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine, also known as CEPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CEPD is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine exerts its effects by inhibiting specific enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression of cancer cells. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes and proteins. It can be used at low concentrations, reducing the risk of toxicity and side effects. However, 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine also has some limitations, including its limited solubility in water and its instability in certain conditions. These limitations can affect its effectiveness and require careful handling and storage.

Future Directions

There are several future directions for research on 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine. One area of research is the development of new synthesis methods to improve the yield and purity of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine. Another area of research is the investigation of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine's effects on other signaling pathways involved in cancer cell proliferation and inflammation. Additionally, future research could focus on the development of new formulations of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine to improve its solubility and stability in various conditions.

Scientific Research Applications

6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.

properties

IUPAC Name

6-chloro-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-2-8-3-5-9(6-4-8)15-11-7-10(13)16-12(14)17-11/h3-7H,2H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOPIEILPKNJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-6-chloro-4-pyrimidinyl)-N-(4-ethylphenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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